2-chloro-4-(difluoromethoxy)-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-(difluoromethoxy)-1-nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(difluoromethoxy)-1-nitrobenzene typically involves the nitration of 2-chloro-4-(difluoromethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-(difluoromethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-4-(difluoromethoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-(difluoromethoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-4-(difluoromethoxy)-1-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-(difluoromethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
2-chloro-4-(difluoromethoxy)-1-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.
2-chloro-4-(difluoromethoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
2-chloro-4-(difluoromethoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactions.
Eigenschaften
CAS-Nummer |
1261821-22-0 |
---|---|
Molekularformel |
C7H4ClF2NO3 |
Molekulargewicht |
223.56 g/mol |
IUPAC-Name |
2-chloro-4-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO3/c8-5-3-4(14-7(9)10)1-2-6(5)11(12)13/h1-3,7H |
InChI-Schlüssel |
GECPKSHDLNSXPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)[N+](=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.